molecular formula C9H9NO B184240 N-Phenylacrylamide CAS No. 2210-24-4

N-Phenylacrylamide

Cat. No. B184240
CAS RN: 2210-24-4
M. Wt: 147.17 g/mol
InChI Key: BPCNEKWROYSOLT-UHFFFAOYSA-N
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Description

N-Phenylacrylamide is a chemical compound with the molecular formula C9H9NO and a molecular weight of 147.17 . It is also known by the chemical name Asylanilide .


Synthesis Analysis

N-Phenylacrylamide can be synthesized through a continuous flow process based on the Schotten-Baumann reaction . Two alternative synthesis routes are presented: one starting from 3-chloropropanoyl chloride and the other starting from acrylic acid . This method allows for a safe and on-demand synthesis of acrylamides with high yield .


Molecular Structure Analysis

The molecular structure of N-Phenylacrylamide is represented by the linear formula C6H5NHC(O)CH=CH2 .


Chemical Reactions Analysis

N-Phenylacrylamide is known for its ability to undergo thiol-addition reactions . A study conducted a kinetic investigation of the reaction progress between N-Phenylacrylamide and a small library of alkyl thiols . The data from this study are consistent with rate-limiting nucleophilic attack, followed by rapid protonation of the enolate .


Physical And Chemical Properties Analysis

N-Phenylacrylamide is a solid at 20 degrees Celsius . It has a melting point range of 103.0 to 107.0 degrees Celsius . The maximum absorption wavelength is 269 nm .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Applications

  • Phenylacrylamide Derivatives Synthesis : A study by Puli et al. (2018) highlights the microwave-assisted synthesis of novel phenylacrylamide derivatives, demonstrating significant antimicrobial and antioxidant activities.

Neuropharmacology and Migraine Treatment

  • KCNQ2 Potassium Channel Opener : Wu et al. (2003) synthesized a compound, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, showing promising activity as an orally bioavailable KCNQ2 potassium channel opener with significant efficacy in a rat model of migraine (Wu et al., 2003).

Biomedical and Material Science

  • HPMA Copolymers : Research by Kopeček and Kopec̆ková (2010) discusses the discovery and development of HPMA (N-(2-hydroxypropyl)methacrylamide) copolymers, particularly for their use as carriers of biologically active compounds and in the treatment of cancer and musculoskeletal diseases (Kopeček & Kopec̆ková, 2010).

Molecular Chemistry and Structural Analysis

  • Hydrogen Bond Analysis in Crystals : An investigation of the polarized IR spectra of hydrogen bonds in N-phenylacrylamide crystals was conducted by Flakus et al. (2011), providing insights into the strong coupling theory and the spectral properties of these crystals (Flakus et al., 2011).

Biocompatibility and Cellular Uptake

  • Poly(N-isopropylacrylamide) in Biomedical Applications : Guo et al. (2017) evaluated the biocompatibility and cellular uptake mechanisms of poly(N-isopropylacrylamide) in various cell lines, highlighting its potential in biomedical applications such as drug and gene delivery systems (Guo et al., 2017).

Molecular Imaging in Drug Delivery

  • HPMA Copolymers in Molecular Imaging : Lu (2010) reviewed the application of molecular imaging technologies in studying the drug delivery mechanism of HPMA copolymers and their conjugates, crucial in understanding their pharmacokinetics and biodistribution (Lu, 2010).

Helical Polymers and Material Chemistry

  • Synthesis of Helical Polymers : Morisaki et al. (2009) described the asymmetric anionic polymerization of N-(4-methylphenyl)-N-phenylacrylamide, leading to the formation of helical polymers with unique structural properties (Morisaki et al., 2009).

Safety And Hazards

N-Phenylacrylamide may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

N-Phenylacrylamide has been used in the development of irreversible enzyme inhibitors as therapeutic agents . It also has potential applications in the preparation of Polyacrylamide gels using an economical crosslinker, N-hydroxysuccinimide-acrylamide (NHS-AA) ester, to enable increased stability in protein coating .

properties

IUPAC Name

N-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO/c1-2-9(11)10-8-6-4-3-5-7-8/h2-7H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCNEKWROYSOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25620-46-6
Record name 2-Propenamide, N-phenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25620-46-6
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DSSTOX Substance ID

DTXSID60278268
Record name N-Phenylacrylamide
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Phenylacrylamide

CAS RN

2210-24-4
Record name N-Phenylacrylamide
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Record name N-Phenylacrylamide
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Record name Acrylanilide
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Record name N-Phenylacrylamide
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Record name N-phenylacrylamide
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Record name N-PHENYLACRYLAMIDE
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Synthesis routes and methods I

Procedure details

7.2 parts 30% methanolic Na-methylate solution are added to 46.5 parts aniline. 77 parts 2-carbomethoxy-7-oxabicyclo(2,2,1)hept-5-ene are added drop-wise at 40° C. The reaction medium is then stirred for 15 hours at this temperature and neutralised with 4 parts concentrated hydrochloric acid. 50 parts water are added, and the organic phase separated off. The organic phase is reduced in a rotary evaporator at a bath temperature of 90° C. and under a vacuum of 20 Torr. The residue is heated in a vacuum of 20 Torr to 110° to 120° C. (bath temperature 140° C.). On conclusion of the furane separation, the sedimentation temperature increases and the product distills over. 27.5 parts N-phenylacrylamide with a boiling point of 135° C. at 0.4 Torr are obtained. The product recrystallised from the acetonitrile at -20° C. has a melting point of 114° to 115° C.
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Synthesis routes and methods II

Procedure details

Acryloyl chloride (28.5 mL; 350 mmol) was added to a stirred solution of phenylamine (30 mL; 320 mmol) and TEA (56 mL; 400 mmol) in THF (1 L) at 0° C. The reaction mixture was stirred for 3 h, poured onto brine and extracted with diethyl ether. The organic layer was dried, concentrated and recrystallized from hexane:EtOAc (3:1) to give the sub-title compound in a 79% yield.
Quantity
28.5 mL
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30 mL
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TEA
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56 mL
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1 L
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Yield
79%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
863
Citations
D Bagdas, G Sevdar, Z Gul, R Younis… - Neurological …, 2021 - Taylor & Francis
Clinical intervention of pain is often accompanied by changes in affective behaviors, so both assays of affective and sensorial aspects of nociception play an important role in the …
Number of citations: 8 www.tandfonline.com
SN Zhou, EPC Lai - Reactive and Functional Polymers, 2004 - Elsevier
… Multiple loading injections of OTA through a micro-column demonstrated that N-phenylacrylamide (PAM) yielded a cross-linked polymer with the highest affinity for OTA in a variety of …
Number of citations: 22 www.sciencedirect.com
SKI Watt, JG Charlebois, CN Rowley… - Organic & Biomolecular …, 2022 - pubs.rsc.org
… To address this, we investigated the reaction of the electrophilic N-phenylacrylamide (NPA) in aqueous buffer (Scheme 1), with several different alkyl thiols that were chosen to cover a …
Number of citations: 4 pubs.rsc.org
X Li, JL Liu, XH Yang, X Lu, TT Zhao, HB Gong… - Bioorganic & medicinal …, 2012 - Elsevier
In present study, a series of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives (5a–8d) were designed, synthesized, and evaluated for HDAC inhibition and tumor cell …
Number of citations: 20 www.sciencedirect.com
P Silva, M de Almeida, J Silva, S Albino… - International Journal of …, 2020 - mdpi.com
The compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) was designed and developed based on the structures of clinically relevant drugs indomethacin and …
Number of citations: 11 www.mdpi.com
O Corminboeuf, P Renaud - Organic Letters, 2002 - ACS Publications
… A very simple chiral Lewis acid, prepared by mixing optically pure binaphthol with 3 equiv of trimethylaluminum, catalyzes the [4 + 2] cycloaddition of N-hydroxy-N-phenylacrylamide …
Number of citations: 49 pubs.acs.org
T Uno, K Shiohara, S Habaue, Y Okamoto - Polymer journal, 1998 - researchgate.net
… “ Herein we report the asymmetric anionic polymerization of N-3-hydroxyphenyl-N-phenylacrylamide derivatives bearing a bulky substituent on the hydroxy group. Three novel …
Number of citations: 14 www.researchgate.net
N Fukuzaki, K Nakabayashi… - Journal of Polymer …, 2011 - Wiley Online Library
A novel highly phosphonated poly(N‐phenylacrylamide) (PDPAA) with an ion‐exchange capacity (IEC) of 6.72 mequiv/g was synthesized by the radical polymerization of N‐[2,4‐bis(…
Number of citations: 23 onlinelibrary.wiley.com
G Sun, Y Lu - Journal of Separation Science, 2020 - Wiley Online Library
… In this study, an in situ one-pot strategy for the polymerization of N-phenylacrylamide and styrene acting as monomers, and EDMA acting as the cross-linker was utilized for rapid …
F Ali, WJ Cheong - Journal of Separation Science, 2015 - Wiley Online Library
… Reversible addition‐fragmentation chain transfer polymerization was used for the immobilization of N‐phenylacrylamide‐styrene copolymer on the inner surface of capillary column. …

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